molecular formula C18H25ClN2O3 B3233566 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester CAS No. 1353946-55-0

2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B3233566
CAS No.: 1353946-55-0
M. Wt: 352.9 g/mol
InChI Key: OUUXPGNENYIVTB-UHFFFAOYSA-N
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Description

{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a chemical compound with the molecular formula C18H25ClN2O3 and a molecular weight of 352.86 g/mol . It is offered with a high purity level of 97% for research applications . This organochlorine compound is characterized by its carbamic acid benzyl ester group and a chloroacetamide moiety, which are functional groups of significant interest in synthetic and medicinal chemistry. These features make it a valuable building block or intermediate for researchers working in organic synthesis and drug discovery. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific applications, research value, and mechanism of action for this exact compound are not detailed in the available sources and should be verified through further scientific literature by the researching scientist.

Properties

IUPAC Name

benzyl N-[2-[(2-chloroacetyl)-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-2-21(17(22)12-19)16-11-7-6-10-15(16)20-18(23)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUXPGNENYIVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133627
Record name Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-55-0
Record name Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester, also known by its CAS number 1353967-76-6, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C18H25ClN2O3
  • Molecular Weight : 352.86 g/mol
  • Synonyms : Carbamic acid, N-[4-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of carbamic acid esters exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester have shown efficacy against various bacterial strains.

CompoundActivityReference
1-benzyl derivativesEffective against P. aeruginosa
1-benzoyl derivativesActive against S. aureus

Anticancer Properties

Studies have suggested that similar carbamate compounds may exhibit anticancer effects. For example, certain derivatives have been shown to suppress tumor growth in preclinical models.

  • Case Study : A study demonstrated that a related compound led to a tumor growth suppression of 100% in ovarian cancer xenografts in nude mice, indicating strong potential for further development as an anticancer agent .

The mechanism through which 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester exerts its biological effects is not fully elucidated. However, molecular docking studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to oxidative stress in target cells.

Research Findings and Case Studies

  • In Vitro Studies : Preliminary assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies reveal promising interactions with enzymes critical for cancer cell proliferation and survival.
  • Pharmacological Profiles : The pharmacokinetic properties are yet to be thoroughly investigated; however, initial findings suggest favorable absorption and distribution characteristics, making it a candidate for further pharmacological development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural modifications among analogs include:

  • Substituents on the amino group: Ethyl, isopropyl, methyl, cyclopropyl, or amino-propionyl groups.
  • Ester groups : Benzyl vs. tert-butyl esters.
  • Backbone: Cyclohexyl vs. pyrrolidine/pyrrolidinone systems.

Physicochemical Properties

Compound Name Substituent on Amino Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Ethyl Benzyl C₁₈H₂₅ClN₂O₃ 352.9 High reactivity (chloroacetyl), discontinued commercially
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Isopropyl Benzyl C₁₉H₂₇ClN₂O₃ ~367.0* Increased steric hindrance from isopropyl; higher lipophilicity
{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Methyl tert-Butyl C₁₇H₂₈ClN₂O₃ ~343.9 Enhanced stability due to bulky tert-butyl ester; reduced aspartimide risk
{2-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Cyclopropyl tert-Butyl C₁₇H₂₆ClN₂O₃ ~341.9 Cyclopropyl enhances metabolic stability; tert-butyl ester improves acid resistance
{2-[((S)-2-amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (S)-2-amino-propionyl Benzyl C₂₀H₂₉N₃O₃ 359.5 Chiral center introduces enantioselectivity; potential for targeted activity

*Estimated based on structural similarity.

Stability and Reactivity

  • Benzyl esters (e.g., target compound) are prone to aspartimide formation under acidic or basic conditions compared to cyclohexyl or tert-butyl esters. For example, benzyl esters exhibit rate constants 3× faster in aspartimide formation than cyclohexyl esters in HF-anisole at -15°C .
  • tert-Butyl esters (e.g., ) offer superior stability in acidic environments due to steric protection, reducing side reactions during synthesis .
  • Chloroacetyl groups introduce electrophilic reactivity, enabling crosslinking or alkylation but increasing toxicity risks compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the cyclohexylamine core. Key steps include:

  • Chloroacetylation : Reacting ethylamine-substituted cyclohexylamine with 2-chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C, triethylamine as base) to form the 2-chloro-acetyl-ethyl-amino intermediate .
  • Carbamate Formation : Coupling the intermediate with benzyl chloroformate in dichloromethane (DCM) at room temperature, using DMAP as a catalyst to enhance reactivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product with >95% purity. Reaction monitoring via TLC and NMR ensures minimal side products like unreacted intermediates or hydrolysis byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the benzyl ester (δ ~7.3–7.5 ppm for aromatic protons; δ ~66–68 ppm for the benzyl-O-CO group) and the chloroacetyl group (δ ~4.2–4.5 ppm for CH₂Cl; carbonyl at δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm carbamate formation (C=O stretch at ~1700–1720 cm⁻¹) and chloroacetyl presence (C-Cl stretch at ~750–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should dose-response studies be designed?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at concentrations of 1–100 µM, with 24–48 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Enzyme Inhibition : Target proteases or kinases (e.g., trypsin, EGFR) using fluorogenic substrates. Calculate IC₅₀ values via non-linear regression of dose-response curves (4-parameter logistic model) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) models be applied to predict modifications that enhance target selectivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties. For example:
  • The chloroacetyl group may act as an electrophilic trap for nucleophilic residues in enzyme active sites .
  • The benzyl ester’s lipophilicity could improve membrane permeability (clogP calculated via MarvinSketch) .
  • Analog Synthesis : Replace the cyclohexyl ring with piperidine () or vary the ester group (e.g., phenyl vs. benzyl) to assess effects on potency and off-target interactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis). Stabilize via prodrug approaches (e.g., tert-butyl esters) .
  • Pharmacokinetic Profiling : Measure plasma half-life (IV/oral administration in rodents) and tissue distribution. Low bioavailability may explain discordant in vitro/in vivo results .

Q. How can enantioselective synthesis be achieved for the chiral centers in this compound, and what analytical methods validate optical purity?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during cyclohexylamine functionalization .
  • Chiral HPLC : Employ a Daicel Chiralpak column (e.g., AD-H) with hexane/isopropanol mobile phase. Compare retention times to racemic mixtures; >99% ee required for pharmacological studies .

Structural and Mechanistic Questions

Q. Which computational methods are suitable for modeling interactions between this compound and potential protein targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., HDACs, kinases). Prioritize poses with hydrogen bonds to the carbamate oxygen and hydrophobic contacts with the cyclohexyl group .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm stable binding .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., benzyl carbamate derivatives)?

  • Methodological Answer :

  • Comparative Table :
AnalogStructural DifferenceReactivity Impact
Benzyl carbamateLacks chloroacetyl groupLower electrophilicity; reduced enzyme inhibition
Cyclohexylamine derivativesNo ester moietyPoor membrane permeability; limited in vivo efficacy
  • Experimental Validation : Perform head-to-head assays (e.g., enzyme kinetics) to quantify potency differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

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